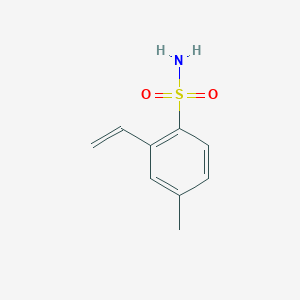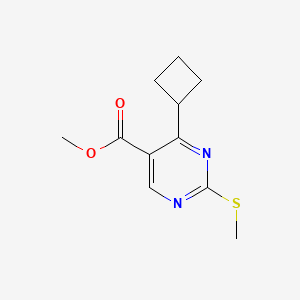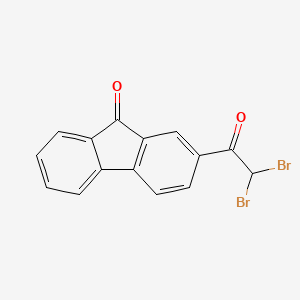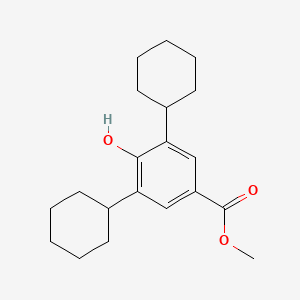![molecular formula C11H22N2O B13953468 (2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13953468.png)
(2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-7-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-7-yl)methanol: is a complex organic compound characterized by its unique spirocyclic structure This compound features a spiro[44]nonane core with an aminoethyl group and a hydroxymethyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-7-yl)methanol typically involves multi-step organic reactions. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the aminoethyl and hydroxymethyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The use of automated systems for reagent addition and product isolation further enhances the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-7-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aminoethyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: (2-(2-Carboxyethyl)-2-azaspiro[4.4]nonan-7-yl)methanol.
Reduction: (2-(Ethyl)-2-azaspiro[4.4]nonan-7-yl)methanol.
Substitution: Various alkylated derivatives depending on the alkyl halide used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-(2-Aminoethyl)-2-azaspiro[44]nonan-7-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific receptors makes it a valuable tool for understanding receptor-ligand interactions.
Medicine
In medicine, (2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-7-yl)methanol is investigated for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in the field of neuropharmacology.
Industry
In the industrial sector, this compound is used as an intermediate in the synthesis of specialty chemicals. Its reactivity and functional groups make it suitable for the production of polymers, resins, and other advanced materials.
Mecanismo De Acción
The mechanism of action of (2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-7-yl)methanol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with receptor sites, while the spirocyclic core provides structural stability. This interaction can modulate the activity of receptors and enzymes, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
(2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-7-amine): Similar structure but lacks the hydroxymethyl group.
(2-(2-Hydroxyethyl)-2-azaspiro[4.4]nonan-7-yl)methanol: Similar structure but with a hydroxyethyl group instead of an aminoethyl group.
(2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-7-yl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
Uniqueness
(2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-7-yl)methanol is unique due to the presence of both aminoethyl and hydroxymethyl groups. This combination of functional groups provides a balance of reactivity and stability, making it a versatile compound for various applications. Its spirocyclic structure also imparts rigidity, which can be advantageous in certain chemical and biological contexts.
Propiedades
Fórmula molecular |
C11H22N2O |
|---|---|
Peso molecular |
198.31 g/mol |
Nombre IUPAC |
[2-(2-aminoethyl)-2-azaspiro[4.4]nonan-8-yl]methanol |
InChI |
InChI=1S/C11H22N2O/c12-4-6-13-5-3-11(9-13)2-1-10(7-11)8-14/h10,14H,1-9,12H2 |
Clave InChI |
GIFOCMTWLHQRHD-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCN(C2)CCN)CC1CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


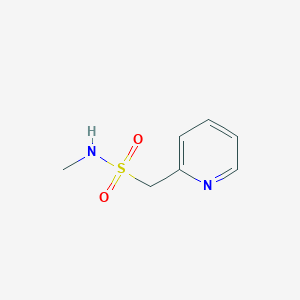
![4-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13953395.png)
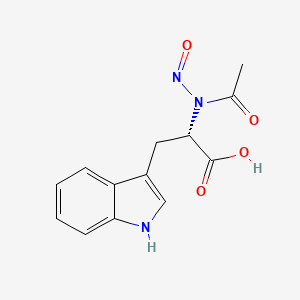
![2-[(2-Oxopropoxy)methyl]prop-2-enenitrile](/img/structure/B13953414.png)

![2H-Imidazo[4,5-G]benzoxazole](/img/structure/B13953427.png)



